molecular formula C10H11NO2 B2628678 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde CAS No. 90490-58-7

1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde

Cat. No.: B2628678
CAS No.: 90490-58-7
M. Wt: 177.203
InChI Key: ZTHRVCDSYBEGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde can be synthesized using multicomponent reactions, particularly the Hantzsch reaction. This reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. The reaction can be carried out in acetic acid or refluxing ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-temperature conditions and catalysts to optimize yield and efficiency. The reaction is often performed in large reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde is unique due to its combination of a dihydropyridine ring and a cyclohexanone ring, along with the presence of a carboxaldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h5-6H,1-4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHRVCDSYBEGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=CN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.